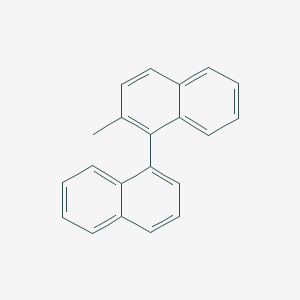

2-methyl-1,1'-Binaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFPWGKKKSWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1,1 Binaphthalene

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods are powerful tools for separating the enantiomers of chiral compounds like binaphthyl derivatives. sepscience.com These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) using a CSP is a standard method for the analytical and preparative separation of binaphthyl enantiomers. jlu.edu.cn Chiral stationary phases often incorporate chiral molecules like cellulose (B213188) derivatives, cyclodextrins, or synthetic chiral polymers that can form transient diastereomeric complexes with the analytes, leading to different retention times. jlu.edu.cnresearchgate.net For instance, a brush-type CSP prepared from (R)-(+)-1,1'-binaphthyl-2,2'-diamine has been shown to be effective for resolving π-acidic and π-basic derivatives. jlu.edu.cn

Capillary electrophoresis (CE) is another high-efficiency technique used for enantiomeric separation. iitkgp.ac.in In CE, a chiral selector, such as a cyclodextrin (B1172386) or an amino acid-based surfactant, is added to the background electrolyte. iitkgp.ac.inscirp.org The enantiomers migrate at different velocities due to the formation of diastereomeric complexes with the chiral selector, enabling their separation. researchgate.netscirp.org

Suzuki Cross-Coupling Reactions

Chemical Resolution Strategies (Applicable to related binaphthyls)

Chemical resolution involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. wikipedia.org These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. msu.edu The resolving agent is then cleaved to yield the separated enantiomers.

For binaphthyl derivatives containing functional groups like hydroxyl or carboxyl groups, this is a common strategy. For example, racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) can be resolved by forming diastereomeric inclusion complexes with a chiral derivative of choline. rsc.org Similarly, 1,1'-binaphthyl-2-carboxylic acids can be resolved by forming diastereomeric esters with a chiral alcohol like (-)-menthol, followed by chromatographic separation and hydrolysis. oup.com Although not directly applied to 2-methyl-1,1'-binaphthalene itself due to its lack of a suitable functional handle for derivatization, these strategies are fundamental for its functionalized derivatives.

Kinetic resolution is another strategy where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, the kinetic resolution of 2-formyl-1,1'-binaphthyls has been achieved through enantioselective reduction using baker's yeast, yielding optically active 2-hydroxymethyl-1,1'-binaphthyls. oup.com

Functionalization and Derivatization Strategies of 2 Methyl 1,1 Binaphthalene

Side-Chain Oxidation to Binaphthyl Carboxylic Acid Derivatives

The conversion of this compound into 1,1'-binaphthyl-2-carboxylic acid derivatives is a significant transformation, as the carboxyl group serves as a versatile handle for further functionalization or for the optical resolution of atropisomeric binaphthyls. oup.com One effective method involves a multi-stage oxidation of the methyl group side-chain. oup.comoup.com

The sequential three-stage oxidation process is as follows:

Benzylic Bromination : The first step is the bromination of the benzylic methyl group. This is typically achieved by reacting the 2-methyl-1,1'-binaphthyl with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), using benzoyl peroxide as a radical initiator. The reaction is heated at reflux to facilitate the formation of the 2-(bromomethyl)-1,1'-binaphthyl intermediate. oup.com

Aldehyde Formation : The resulting benzylic bromide is then converted into the corresponding aldehyde. This is accomplished by treating the bromide with the sodium salt of 2-nitropropane. oup.com This step transforms the bromomethyl group into a formyl group, yielding a 1,1'-binaphthyl-2-carboxaldehyde.

Oxidation to Carboxylic Acid : The final stage is the oxidation of the aldehyde to the target carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent commonly used for this transformation. oup.comlibretexts.orgnitrkl.ac.in The aldehyde is oxidized to a carboxylate salt, which is then acidified to yield the final 1,1'-binaphthyl-2-carboxylic acid. oup.comyoutube.com The presence of at least one hydrogen atom on the benzylic carbon of the side chain is crucial for this type of oxidation to proceed. youtube.com

The table below summarizes the results for the synthesis and subsequent three-stage oxidation of various substituted 2-methyl-1,1'-binaphthyls to their corresponding carboxylic acids. oup.com

| Starting 2-Methyl-1,1'-binaphthyl Derivative (5) | Substituent (R) | Yield of Binaphthyl (5) from Coupling Rxn (%) | Overall Yield of Carboxylic Acid (1) from (5) (%) |

|---|---|---|---|

| 5a | H | 82 | 48 |

| 5b | 2'-Me | 72 | 47 |

| 5c | 2'-OMe | 55 | 53 |

| 5d | 7-Br | 75 | 38 |

Applications of 2 Methyl 1,1 Binaphthalene in Asymmetric Catalysis

2-methyl-1,1'-Binaphthalene as a Chiral Ligand Precursor and Platform

The 1,1'-binaphthyl unit is a cornerstone in the design of chiral ligands for asymmetric catalysis. Its rigid, non-planar structure, characterized by a dihedral angle between the two naphthalene (B1677914) rings, creates a well-defined chiral environment essential for inducing stereoselectivity. smolecule.com The 2-methyl-1,1'-binaphthyl and the closely related 2,2'-dimethyl-1,1'-binaphthyl serve as versatile precursors for a wide range of more complex and functionally diverse chiral ligands. cymitquimica.comarkat-usa.org

The methyl groups at the 2 and 2' positions can be readily functionalized, acting as handles to introduce phosphine (B1218219), phosphite, or other coordinating groups. rsc.org For example, derivatives like 2,2'-bis(bromomethyl)-1,1'-binaphthyl or 2,2'-bis(chloromethyl)-1,1'-binaphthyl are key intermediates in the synthesis of chelating phosphine ligands. These precursors allow for the construction of ligands such as MOP-type (Monodentate Optically active Phosphine) ligands, where one of the binaphthyl positions is functionalized with a phosphino (B1201336) group and the other with a non-coordinating group like methoxy. orgsyn.orgacs.org The steric bulk of the methyl groups also plays a role in influencing the reactivity and the specific chiral environment of the resulting catalyst. cymitquimica.com This platform has been instrumental in creating extensive libraries of ligands, including phosphines, phosphites, and hybrid P,N ligands, by modifying the binaphthyl backbone. rsc.orgresearchgate.net

Metal-Catalyzed Asymmetric Transformations Involving Binaphthyl Ligands

Ligands derived from the binaphthyl scaffold are pivotal in numerous metal-catalyzed asymmetric reactions. The success of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has spurred the development of a vast array of derivatives for reactions ranging from hydrogenations to carbon-carbon bond-forming reactions. pnas.org The C₂-symmetric nature of many of these ligands, combined with their steric and electronic properties, allows for effective stereochemical control in the coordination sphere of a metal catalyst. pnas.org

Enantioselective C-C and C-X Bond Formations (General mechanistic principles)

The creation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity is a central goal of asymmetric catalysis. Ligands based on the binaphthyl framework achieve this by creating a specific three-dimensional space, or "chiral pocket," around the metal center. mdpi.com

The general mechanism involves the coordination of the chiral binaphthyl-derived ligand to a metal center. This metal-ligand complex then activates the substrates. The axial chirality of the binaphthyl backbone dictates the spatial arrangement of the ligand's substituents (e.g., phenyl groups on a phosphine), which in turn controls how the substrates can approach and bind to the metal. mdpi.com This sterically constrained environment favors the formation of one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product. mdpi.comaip.org

Noncovalent interactions, such as hydrogen bonding or π-π stacking between the ligand and a substrate, can also play a crucial role in stabilizing the favored transition state and enhancing enantioselectivity. mdpi.com For instance, ligands can be designed with remote functional groups, like amides, that form hydrogen bonds with the substrate, further organizing the transition state assembly. mdpi.com Computational studies, such as DFT calculations, are often employed to understand the origins of this stereocontrol, revealing how subtle interactions within the catalyst-substrate complex dictate the reaction's outcome. mdpi.com

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for producing chiral molecules, and catalysts based on binaphthyl-derived phosphine ligands, particularly BINAP and its analogues, are among the most successful. pnas.orgethz.ch Rhodium and Ruthenium complexes of these ligands are highly effective for the enantioselective hydrogenation of a wide range of prochiral olefins and ketones. ethz.chscispace.com

The success of these catalysts stems from the rigid and well-defined chiral environment provided by the binaphthyl backbone. For example, Rh(I) complexes with binaphthyl-based bisphosphorus ligands have shown excellent enantioselectivities (up to 99% ee) in the hydrogenation of functionalized olefins like enamides and α-dehydroamino acids. The substitution pattern on the binaphthyl scaffold can be tuned to optimize performance for specific substrates. arkat-usa.org Ruthenium(II)-BINAP catalysts are particularly effective for a broader range of substrates, including various functionalized ketones and allylic alcohols. ethz.ch

Table 1: Representative Results for Asymmetric Hydrogenation using Binaphthyl-Derived Ligands. arkat-usa.orgscispace.com

Asymmetric Mannich-Type Reactions

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. rsc.orgresearchgate.net Catalysts incorporating binaphthyl-derived ligands have been successfully employed to control the stereochemical outcome of this reaction. rsc.orgscispace.com

Both metal-based and organocatalytic systems have utilized the binaphthyl scaffold. For instance, bifunctional organocatalysts, such as thioureas derived from 1,1'-binaphthyl-2,2'-diamine, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity. scispace.com In one study, binaphthyl-modified thiourea (B124793) organocatalysts promoted the reaction between α-fluoro-β-ketoesters and N-Boc imines, affording the products in good yields and with up to 98% ee. scispace.com Similarly, binaphthyl-based amine catalysts have been shown to effectively catalyze the reaction between aldehydes and ketimines to produce syn-adducts with high diastereo- and enantioselectivity. rsc.org

Table 2: Selected Examples of Asymmetric Mannich-Type Reactions. rsc.orgscispace.comnih.gov

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings with multiple stereocenters. sigmaaldrich.com Chiral Lewis acids, often generated from a metal salt and a chiral ligand, are widely used to catalyze this reaction enantioselectively. Ligands based on the binaphthyl framework, such as BINOL and its derivatives, have been extensively used to create effective catalysts for this transformation. sigmaaldrich.com

For example, copper(II) complexes of BINAP have been used as catalysts in aza-Diels-Alder reactions. researchgate.net More advanced ligands, such as vaulted biaryls (e.g., VAPOL and VANOL), which are structurally related to BINOL, have demonstrated superior performance in certain cases, providing higher yields and enantioselectivities compared to standard BINOL-based catalysts. sigmaaldrich.com Catalysts generated from Et₂AlCl and the VAPOL ligand, for instance, have been shown to be highly effective for the cycloaddition of acrolein and cyclopentadiene (B3395910), giving excellent stereoselectivity for the exo isomer in high optical purity, a result not achieved with the analogous BINOL-derived catalyst. sigmaaldrich.com Iron(III) complexes with chiral 2,2'-bipyridyl diol ligands have also been successfully applied, affording high yields and enantiomeric excesses (up to 98%) for the reaction between cyclopentadiene and acryloyloxazolidin-2-ones. ulaval.ca

Table 3: Performance of Binaphthyl-Type Ligands in Asymmetric Diels-Alder Reactions. sigmaaldrich.comresearchgate.netulaval.ca

Asymmetric Cyclopropanation

Asymmetric cyclopropanation, the addition of a carbene to an alkene, is a key method for synthesizing chiral cyclopropanes, which are important structural motifs in many pharmaceuticals and natural products. Transition metal complexes are often used to catalyze this transformation, with the choice of chiral ligand being critical for achieving high enantioselectivity.

While various metals like copper, rhodium, and cobalt are used, the ligand's structure dictates the stereochemical outcome. researchgate.netnih.gov Cobalt(II) complexes of chiral porphyrins that incorporate binaphthyl units have been investigated for the asymmetric cyclopropanation of alkenes with ethyl diazoacetate, achieving good yields and enantioselectivities up to 90% ee. researchgate.net These systems operate through a stepwise radical mechanism. nih.gov The development of new catalytic systems, such as Co(II)-based metalloradical catalysis with D₂-symmetric chiral amidoporphyrins, has expanded the scope to include challenging substrates like α-heteroaryldiazomethanes, providing access to a wide range of chiral heteroaryl cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov

Table 4: Examples of Asymmetric Cyclopropanation using Binaphthyl-Containing Catalysts. researchgate.netnih.gov

Organocatalysis with Binaphthyl-Based Scaffolds

The inherent chirality and structural rigidity of the binaphthyl framework make it an excellent scaffold for the design of purely organic catalysts. These organocatalysts operate without a metal center and are often valued for their lower toxicity and stability.

Chiral Brønsted acids derived from the 1,1'-binaphthyl skeleton are powerful tools in asymmetric synthesis. tcichemicals.com These catalysts function by protonating a substrate, thereby activating it toward nucleophilic attack within a defined chiral environment. The acidity and steric bulk of these catalysts can be precisely tuned. tcichemicals.com

One prominent class of such catalysts is 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA). tcichemicals.com Chiral BINSA can be combined with achiral bases, such as 2,6-diarylpyridines, to form acid-base combined salts. nih.gov These "tailor-made" organocatalysts have proven highly effective in enantioselective Mannich-type reactions, which involve the addition of a ketone-derived enolate to an aldimine. nih.govishihara-lab.net The combination of a strong Brønsted acid (BINSA) and a base creates a bifunctional system capable of activating both the nucleophile and the electrophile. nih.gov The modular nature of these acid-base catalysts allows for facile modification to optimize performance for specific reactions. tcichemicals.com

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Asymmetric catalysis of this reaction using binaphthyl-based scaffolds allows for the creation of chiral products with high stereocontrol.

Binaphthyl-modified bifunctional organocatalysts, often incorporating a thiourea moiety for hydrogen bonding activation and a basic site (like an amine), are effective in promoting these reactions. mdpi.com For instance, the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone has been achieved with high yields and excellent enantioselectivities (up to 91% ee) using a binaphthyl-derived bifunctional catalyst. mdpi.com These catalysts generate a chiral pocket that directs the approach of the Michael donor to the acceptor.

In addition to organocatalysts, metal complexes bearing binaphthyl-based ligands are also potent catalysts. Chiral Lewis acid catalysts, such as N,N'-Bis(2-quinolylmethylene)-1,1'-binaphthyl-2,2'-diamine–Nickel(II) complexes, have been used for the asymmetric Michael addition of 2-silyloxyfurans to 3-alkenoyl-2-oxazolidinones, achieving enantiomeric excesses of up to 97%. nih.gov

Brønsted Acid-Base Catalysis

Ligand Design and Structure-Activity Relationships

The catalytic efficacy of a binaphthyl-based ligand is highly dependent on its substitution pattern. The strategic placement of functional groups is crucial for creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction.

The identity and position of substituents on the binaphthyl core have a profound impact on catalytic performance. Even subtle changes can lead to significant variations in enantioselectivity. nih.gov

In the synthesis of this compound via cross-coupling, a dramatic difference in the stereochemical outcome is observed depending on whether the methyl group originates from the Grignard reagent or the aryl bromide, highlighting the sensitivity of the stereodetermining step to the nature of the reactants coordinated to the chiral ligand. acs.org

Studies on group 3 metal complexes with N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamine ligands for intramolecular alkene hydroamination revealed significant structure-activity relationships. nih.gov Notably, a complete reversal of stereoselectivity was observed when switching from a cyclopentyl to a diphenylmethyl substituent on the diamine nitrogen atoms. nih.gov Similarly, investigations into BINOL-derived phosphine ligands (BINOL-PHOS) showed that changing the position of the phosphorous group (e.g., from 3,3' to 4,4' or 6,6') can lead to the formation of opposite enantiomers in copper-catalyzed conjugate addition reactions. rsc.org

| Reaction Type | Ligand Scaffold | Substituent Change | Effect on Enantioselectivity |

| Intramolecular Hydroamination | 1,1'-Binaphthyl-2,2'-diamine | N-Cyclopentyl vs. N-Diphenylmethyl | Reversal of stereoselectivity. nih.gov |

| Cu-Catalyzed Conjugate Addition | BINOL-PHOS | Position of Phosphorous Group | Can yield opposite enantiomers. rsc.org |

| Additions to Ketimines | BINAP vs. SEGPHOS | Ligand Backbone Flexibility | Minimal ee with BINAP; significant ee with the more rigid SEGPHOS. nih.gov |

To enhance catalytic activity and selectivity, researchers often design bidentate or bifunctional ligands based on the 1,1'-binaphthyl scaffold. This involves introducing additional coordinating groups that can interact with the metal center or the substrates.

Bidentate Ligands: The development of bidentate N-heterocyclic carbene (NHC) ligands from enantiomerically pure 1,1'-binaphthyl-2,2'-diamine is a prime example. nih.gov These ligands coordinate strongly to transition metals, forming stable complexes that exhibit high activity and selectivity in reactions like hydrosilylations and carbon-carbon bond formations. nih.gov Similarly, new bidentate ligands with diphosphine or dihydroxy groups at the 8,8' positions have been synthesized, creating a unique chiral microenvironment distinct from the more common 2,2'-substituted ligands. rsc.org

Bifunctional Ligands: Bifunctional catalysts incorporate two distinct active sites within a single molecule. For instance, binaphthyl-based thiourea organocatalysts combine the hydrogen-bonding capability of the thiourea group (Lewis acid) with a tertiary amine (Brønsted base). mdpi.commdpi.com This dual activation mode is highly effective in reactions like the Michael addition, where the thiourea activates the electrophile while the amine deprotonates the nucleophile. mdpi.com This cooperative action within a defined chiral framework leads to high levels of stereocontrol. mdpi.com

Molecular Recognition and Supramolecular Assemblies Involving the 2 Methyl 1,1 Binaphthalene Scaffold

Design Principles for Chiral Receptors

The design of effective chiral receptors based on the 1,1'-binaphthalene (B165201) scaffold is a highly strategic endeavor in chemistry, aiming to create molecules that can selectively bind to one enantiomer of a chiral guest molecule. tugraz.at The fundamental principle behind this is the creation of a well-defined, chiral three-dimensional cavity or cleft. The 1,1'-binaphthalene unit is exceptionally suited for this purpose due to its axial chirality, which arises from hindered rotation around the C1-C1' single bond. publish.csiro.au

A critical design element is the control of the dihedral angle between the two naphthalene (B1677914) rings. This angle dictates the size and shape of the binding pocket. ethz.ch By covalently bridging the 2,2'-positions, for instance, the rotation about the C1-C1' axis can be restricted, enforcing a specific dihedral angle and leading to a more pre-organized system for guest binding. ethz.ch Molecular modeling studies have shown that the enantioselectivity of these receptors is strongly dependent on this enforced dihedral angle. ethz.ch For example, in receptors designed for amino acid derivatives, an optimal dihedral angle leads to maximum enantioselectivity, which drops significantly with either smaller or larger angles. ethz.ch

The introduction of substituents, such as the methyl group in 2-methyl-1,1'-binaphthalene, plays a crucial role in refining the receptor's properties. The size of the substituents at the 2 and 2' positions is a primary factor determining the energy barrier for racemization and thus the optical stability of the scaffold. usu.edu Bulky groups in these positions increase the stability. usu.edu Furthermore, functional groups are strategically placed on the binaphthyl scaffold to engage in specific intermolecular interactions with the guest molecule, such as hydrogen bonding, π-π stacking, and electrostatic interactions. ethz.chacs.org For instance, receptors can be designed with hydrogen-bonding arrays and aromatic residues to specifically interact with complementary groups on the guest molecule. ethz.ch

The synthesis of these complex receptors often involves multi-step processes, with key reactions like the Sonogashira cross-coupling and oxidative acetylenic homo-coupling being used to construct macrocyclic frameworks. researcher.life The modular design approach allows for the attachment of various substituents to a core scaffold, enabling the fine-tuning of the receptor's binding properties. tugraz.at

Host-Guest Interactions and Allosteric Phenomena

The interaction between a host molecule containing the this compound scaffold and a guest molecule is a complex interplay of various non-covalent forces. These interactions are the basis for molecular recognition and the formation of stable host-guest complexes. The binaphthyl unit provides a rigid and chiral environment that can discriminate between different guest molecules based on their size, shape, and functionality.

Host-guest systems involving binaphthol (a derivative of binaphthalene) have been shown to form inclusion compounds with guest molecules like picolines. iucr.org In these systems, O-H···N hydrogen bonds are the primary interactions holding the host and guest together. iucr.org The conformation of the host molecule, specifically the torsion angle between the naphthalene rings, can change to accommodate different guest isomers, demonstrating a degree of induced fit. iucr.org The thermodynamic data for these systems reveal that the stability of the complex is correlated with the lattice energies, although kinetic effects can also play a role in guest selectivity. iucr.org

A particularly sophisticated form of host-guest interaction is allosteric recognition. This phenomenon, common in biological systems, involves a receptor with multiple binding sites where the binding of a guest molecule at one site influences the binding affinity of another site. ethz.chpsu.edu Artificial allosteric receptors have been designed using 1,1'-binaphthalene scaffolds. ethz.ch In one design, two 1,1'-binaphthalene clefts are linked by a rigid bridge. The binding of the first guest to one site induces a conformational change that is transmitted to the second site, altering its binding capacity. ethz.ch This induced-fit binding model allows for complex regulatory behavior. ethz.ch The binding process in such allosteric systems can be monitored using techniques like ¹H-NMR and fluorescence titrations to determine the binding free enthalpies. ethz.ch

The formation of supramolecular double-helical structures has also been achieved through the self-assembly of 1,1'-binaphthyl-based bisguanidines and bisphosphoric acids. rsc.org In these systems, the chirality of the binaphthyl units dictates the handedness of the resulting helix, with a homochiral pair forming a double-helix while a heterochiral pair forms a non-helical dimer. rsc.org This demonstrates how chiral information at the molecular level can be translated into complex supramolecular architectures.

| Host System | Guest Molecule(s) | Key Interactions | Observed Phenomenon |

| Binaphthol (BNP) | Picoline isomers | O-H···N hydrogen bonds | Selective enclathration, induced fit iucr.org |

| Linked 1,1'-binaphthalene clefts | Dicarboxylic acids | Hydrogen bonding, π-π stacking | Allosteric recognition, induced fit ethz.ch |

| 1,1'-Binaphthyl-based bisguanidines and bisphosphoric acids | Self-assembly | Hydrogen bonds, π-π interactions | Formation of a supramolecular double-helix rsc.org |

| 2,2'-bis(hydroxydiphenylmethyl)1,1'-binaphthyl | Pyridine, Benzene | Hydrogen bonding, van der Waals | Formation of clathrates with high guest ratios iucr.org |

Intermolecular Interactions with Chiral Molecular Micelles

Chiral molecular micelles are aggregates of surfactant monomers that are covalently linked, often with chiral headgroups like dipeptides. nih.govscirp.org These structures are used as chiral selectors in separation techniques like electrokinetic chromatography. scirp.orgresearchgate.net The interaction of binaphthyl derivatives with these micelles is a key area of study for understanding and improving chiral recognition and separation.

Studies using NMR spectroscopy and molecular dynamics simulations have provided detailed insights into the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP), a close analog of this compound derivatives, to chiral molecular micelles. nih.govresearchgate.net These studies reveal that the binaphthyl moiety preferentially interacts with specific binding pockets within the micelle. nih.gov The (S)-enantiomer of BNP has been found to penetrate deeper into the micelle's core and exhibit stronger hydrogen bonding interactions compared to the (R)-enantiomer, leading to its later elution in capillary electrophoresis separations. nih.gov

The binding process involves the insertion of the binaphthyl derivative into a chiral groove formed between the dipeptide headgroup and the hydrocarbon chain of the micelle. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) has been used to map these interactions, showing that the protons of the binaphthyl derivative closest to its phosphate (B84403) group are oriented towards the N-terminal Hα proton of the micelle's headgroup. researchgate.net This indicates a highly specific orientation of the guest within the host micelle.

The strength of these interactions can be quantified by measuring association constants (K) using NMR diffusion experiments. researchgate.net These association constants can then be used to calculate the difference in the free energies of binding (Δ(ΔG)) for the two enantiomers, which correlates linearly with the chiral selectivity observed in chromatography. researchgate.net The nature of the counterions present in the solution can also significantly affect the chiral recognition by influencing the charge and interactions at the micelle surface. scirp.orgresearchgate.net For example, using lysine (B10760008) as a counterion, which can participate in hydrogen bonding and electrostatic interactions, can enhance the separation of binaphthyl enantiomers compared to using simple sodium ions. scirp.orgresearchgate.net

| Binaphthyl Derivative | Chiral Molecular Micelle | Key Findings |

| (R)- and (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) | Poly(sodium undecyl-(L,L)-leucine-valine) (poly-SULV) | (S)-BNP binds more strongly and penetrates deeper into the micelle core than (R)-BNP. nih.gov |

| (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) | Micelles with various dipeptide headgroups | BNP inserts into a chiral groove; specific intermolecular contacts identified via NOESY. researchgate.net |

| 1,1'-Binaphthyl-2,2'-diamine (BNA) and BNP | L-Undecyl Leucine surfactants with lysine counterions | Lysine counterions enhance chiral separation compared to sodium counterions. scirp.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 1,1 Binaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of 2-methyl-1,1'-binaphthalene derivatives. uni-regensburg.de Both ¹H and ¹³C NMR are fundamental in confirming the substitution patterns on the binaphthyl core. mdpi.com Furthermore, advanced NMR techniques provide deeper insights into the molecule's spatial arrangement and intermolecular interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule or between interacting molecules. numberanalytics.comnanalysis.com This method relies on the nuclear Overhauser effect (NOE), which arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å). nanalysis.com

In the context of this compound derivatives, NOESY experiments are instrumental in:

Confirming Stereochemistry: By observing through-space correlations between protons, the relative stereochemistry and conformation of the molecule can be established. nanalysis.com

Studying Intermolecular Interactions: NOESY can reveal how these molecules interact with other species, such as chiral selectors or substrates. researchgate.netscirp.org For instance, studies on the interaction of binaphthyl derivatives with chiral molecular micelles have used NOESY to map the binding sites and understand the basis of chiral recognition. researchgate.net These analyses have shown that binaphthyl compounds can insert into chiral grooves of molecular micelles, with specific protons of the binaphthyl derivative showing proximity to the N-terminal amino acid of the micelle's dipeptide headgroup. researchgate.net

The intensity of NOESY cross-peaks can provide semi-quantitative information about the strength of intermolecular interactions, although these can be influenced by factors like temperature. researchgate.net

Pulsed Field Gradient (PFG) NMR spectroscopy is a technique that measures the translational diffusion of molecules in solution. scirp.orgnih.gov By applying magnetic field gradients, molecules are spatially encoded based on their position. magritek.com Any movement of the molecules during a specific delay time results in a measurable attenuation of the NMR signal, from which the diffusion coefficient can be calculated. scirp.org

This technique is particularly valuable for studying the association between molecules. When a small molecule like a this compound derivative binds to a larger entity, its effective diffusion coefficient decreases. By monitoring the change in the diffusion coefficient as a function of concentration, the association constant (Kₐ) for the binding event can be determined. scirp.org

PFG-NMR has been successfully used to measure the association constants for the binding of binaphthyl analytes to chiral molecular micelles. scirp.orgresearchgate.net These experiments provide quantitative data on the strength of the interaction and can be used to calculate the free energy of binding. researchgate.net

While not directly a feature of the parent this compound, derivatives containing functional groups capable of hydrogen bonding, such as hydroxyl or carboxyl groups, can participate in strong hydrogen bond interactions. When these interactions involve charged species, they are referred to as charge-assisted hydrogen bonds (CAHBs). nih.govresearchgate.net These bonds are significantly stronger than neutral hydrogen bonds and play a crucial role in the formation of supramolecular assemblies. scielo.br

NMR spectroscopy can be used to probe the formation and nature of these hydrogen bonds. The chemical shift of the proton involved in the hydrogen bond is a sensitive indicator of the bond's strength. The formation of a strong hydrogen bond typically results in a significant downfield shift of the proton resonance.

For example, studies on related systems have shown that the interaction between a deprotonated nitrogen atom and a deprotonated oxygen atom can form an exceptionally strong negative charge-assisted hydrogen bond ((-)CAHB). nih.gov The formation of such bonds can lead to observable changes in the NMR spectrum, providing evidence for their existence and strength.

Pulsed Field Gradient NMR Diffusion Experiments for Association Constant Determination

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For axially chiral compounds like this compound, the CD spectrum is highly sensitive to the molecule's absolute configuration and conformation. vulcanchem.com

Key applications of CD spectroscopy for binaphthyl derivatives include:

Determination of Absolute Configuration: The sign and shape of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) of the atropisomer, often by comparison with known compounds. researchgate.net

Conformational Analysis: The dihedral angle between the two naphthalene (B1677914) rings significantly influences the CD spectrum. researchgate.netnih.gov Specifically, the splitting of the wavelength of the ~220-230 nm couplet in the CD spectra of 1,1'-binaphthyl derivatives is quantitatively related to this dihedral angle. researchgate.netnih.gov This relationship allows for the conformational assessment of these compounds in solution. researchgate.net

Studying Molecular Interactions: Changes in the CD spectrum upon addition of a guest molecule can be used to monitor binding events and determine binding constants. rsc.org This makes CD spectroscopy a valuable tool for developing chiroptical sensors based on binaphthyl scaffolds. nih.gov

The CD spectra of binaphthyl derivatives typically show a characteristic exciton (B1674681) couplet corresponding to the absorption band around 230 nm. nih.gov The intensity of the low-energy component of this couplet has been directly related to variations in the dihedral angle between the naphthyl units. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com It provides unambiguous information about bond lengths, bond angles, and the relative and absolute configuration of all stereogenic centers.

For this compound and its derivatives, X-ray crystallography is used to:

Determine Absolute Configuration: By analyzing the diffraction data, the absolute spatial arrangement of the atoms can be determined, confirming the (R) or (S) configuration of the atropisomer. nih.govresearchgate.net

Elucidate Solid-State Structure: The technique reveals the precise conformation of the molecule in the crystal lattice, including the crucial dihedral angle between the naphthalene rings. iucr.orgrsc.org For instance, the crystal structure of 2,2′-bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl showed that the planes of the naphthalene aromatic rings are at an angle of 70.74 (3)°. iucr.org In another derivative, the dihedral angle between symmetry-related naphthalene ring systems was found to be 68.82 (8)°. iucr.org

Analyze Packing and Intermolecular Interactions: X-ray crystallography provides detailed information about how the molecules are arranged in the crystal, revealing intermolecular interactions such as π-π stacking and hydrogen bonds. rsc.org

The following table summarizes crystallographic data for a derivative of 2-methyl-1,1'-binaphthyl:

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl | iucr.org |

| Formula | C₂₅H₂₄O₄ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 8.1928 (3) | iucr.org |

| b (Å) | 14.3757 (5) | iucr.org |

| c (Å) | 17.1839 (6) | iucr.org |

| V (ų) | 2023.87 (12) | iucr.org |

| Dihedral Angle (°) | 70.74 (3) | iucr.org |

Surface Science Techniques for Ligand-Surface Interactions

The interaction of this compound and its derivatives with surfaces is a critical aspect of their potential use in applications such as heterogeneous catalysis and chiral separations. Surface science techniques provide the tools to study these interactions at the molecular and atomic level. researchgate.net

These techniques include:

Scanning Probe Microscopy (SPM): Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can image the organic structures at the atomic scale, revealing how binaphthyl molecules arrange themselves on a surface. acs.org

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the molecules on the surface. acs.org

Near Edge X-ray Absorption Fine Structure (NEXAFS): Can be used to determine the orientation of the molecules on the surface. acs.org

Vibrational Spectroscopy: Techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Raman spectroscopy probe the vibrational modes of the adsorbed molecules, giving insight into their bonding and interaction with the surface. acs.org

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D): This technique measures changes in mass and viscoelastic properties as molecules adsorb onto a sensor surface, providing real-time data on binding events. nanoscience.com

Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index near a sensor surface, allowing for the label-free, real-time study of molecular interactions. nanoscience.com

These surface-sensitive methods are essential for understanding how the chiral structure of this compound derivatives can be transferred to a surface, creating chiral interfaces for enantioselective processes. researchgate.netnih.gov

Scanning Tunneling Microscopy (STM) and High-Resolution Photoemission Spectroscopy (HRPES)

Extensive searches of scientific literature and databases did not yield specific studies detailing the characterization of this compound using Scanning Tunneling Microscopy (STM) or High-Resolution Photoemission Spectroscopy (HRPES). While these techniques are powerful tools for elucidating the spatial and electronic properties of chiral molecules on surfaces, research has predominantly focused on other binaphthyl derivatives, particularly those with more complex functional groups designed for applications in catalysis and molecular recognition.

For instance, studies have employed STM and HRPES to investigate the adsorption behavior and interactions of larger, more functionalized binaphthyl-based ligands on metal surfaces like palladium. escholarship.orgsci-hub.se These investigations have successfully revealed the spatial distribution, molecular ordering, and electronic interactions of such complex systems, often in the context of asymmetric hydrogenation reactions. escholarship.orgsci-hub.se Research on other substituted binaphthalenes, such as 2,2'-dihydroxy-1,1'-binaphthalene and 2,2'-diamino-1,1'-binaphthalene, has also been conducted to understand their adsorption on various substrates.

However, specific experimental data, including STM images, detailed research findings, or data tables from HRPES analysis for the compound this compound, are not available in the reviewed literature. Theoretical studies, primarily using methods like density functional theory (DFT), have explored the conformational properties and racemization barriers of methyl-substituted binaphthyls, but these are not accompanied by the specific experimental surface science characterization requested.

Therefore, a detailed discussion and presentation of data tables on the STM and HRPES characterization of this compound cannot be provided at this time due to the absence of published research on this specific topic.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1,1 Binaphthalene

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has become a central method in computational organic chemistry for its balance of accuracy and computational cost. nrel.gov It is extensively used to model the properties of binaphthyl systems, providing reliable predictions of their conformational dynamics and electronic characteristics. nrel.govnumberanalytics.com

The optical stability of binaphthyl derivatives is determined by the energy barrier to rotation around the C1-C1' single bond, which leads to racemization. DFT calculations are instrumental in predicting these barriers and elucidating the pathways for configurational inversion. For the parent 1,1'-binaphthyl, the racemization barrier is experimentally found to be around 23.5-24.1 kcal/mol, a value accurately reproduced by DFT calculations, which predict a range of 18.3–24.8 kcal/mol depending on the level of theory. acs.orgusu.eduworldscientific.com

Two primary pathways for racemization exist: a syn pathway, where the 2,2'- and 8,8'-hydrogens pass by each other, and an anti pathway, involving the interaction of the 2,8'- and 2',8-hydrogens. worldscientific.com For the unsubstituted 1,1'-binaphthyl, theoretical analyses consistently show that the anti pathway, proceeding through a transition state with C_i symmetry, is energetically preferred. acs.orgusu.edu

The introduction of substituents at the 2- and 2'-positions dramatically increases the rotational barrier due to steric hindrance. rsc.orgresearchgate.net In the case of 2,2'-dimethyl-1,1'-binaphthyl, the presence of the methyl groups significantly obstructs rotation. unifi.it Theoretical studies on 2,2'-disubstituted binaphthyls indicate that the size of the substituent is the primary factor determining the magnitude of the racemization barrier. usu.edu While specific calculations for 2-methyl-1,1'-binaphthalene are not widely documented, it is expected that the single methyl group would substantially increase the racemization barrier compared to the parent compound, ensuring its configurational stability under normal conditions. Computational studies on the related 2,2'-dibromo-1,1'-binaphthyl (B118463) have shown that semiempirical methods like PM3 can predict rotational barriers that match experimental values. acs.org

| Compound | Method | Calculated Barrier (kcal/mol) | Favored Pathway | Reference |

|---|---|---|---|---|

| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 | anti | acs.orgusu.edu |

| 1,1'-Binaphthyl | PM3 | 23.1 | anti | acs.org |

| 1,1'-Bi-2-naphthol (BINOL) | B3LYP/6-311+G* | 39.3 | anti | usu.edu |

| 2,2'-Dibromo-1,1'-binaphthyl | PM3 | 30.3 | syn | acs.org |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | DFT | 49.4 | - | usu.edu |

DFT calculations are crucial for mapping the complete potential energy surface associated with rotation around the binaphthyl pivot bond. This analysis reveals the structures of stable conformers and the transition states that connect them. The ground state of 1,1'-binaphthyl derivatives is a twisted conformation, characterized by a dihedral angle between the naphthalene (B1677914) rings. acs.org

For this compound, the conformational landscape is dominated by the steric interactions involving the methyl group. In the analogous 2,2'-dimethyl-1,1'-binaphthyl, the steric hindrance from the methyl groups is significant enough to favor the syn racemization pathway, a departure from the unsubstituted parent compound. acs.org DFT calculations on the formation of 2,2'-dimethyl-1,1'-binaphthalene (B1633870) from radical precursors confirm that the presence of the methyl groups obstructs the rotation around the C1-C1' bond, which is the basis for its chirality. unifi.it The analysis of the potential energy surface shows a steep increase in energy as the two naphthalene units are forced towards planarity, highlighting the high rotational barrier. unifi.it These findings suggest that the single methyl group in this compound would create a distinct conformational landscape with a high barrier to rotation, making the atropisomers separable and stable.

DFT provides detailed information about the electronic structure of molecules, which is key to understanding their reactivity. numberanalytics.com Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and charge distributions can be calculated to predict chemical behavior. nih.gov

For this compound, DFT calculations can elucidate how the methyl group influences the electronic properties of the binaphthyl system. The electron-donating nature of the methyl group would likely raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to the unsubstituted parent. A study on the formation of 2,2'-dimethyl-1,1'-binaphthyl via the coupling of 1-bromo-2-methylnaphthalene (B105000) radical anions utilized DFT to map the potential energy surface of the reaction, demonstrating that the formation of the dimer is an energetically favorable, downhill process with no activation energy. unifi.it Such calculations provide insights into the thermodynamics and kinetics of reactions involving these species. Furthermore, analyzing the spin density in radical intermediates and the charge distribution (e.g., Mulliken charges) in the final molecule helps to predict sites of reactivity. nrel.govunifi.it

DFT is also employed to calculate the energy of non-covalent interactions between molecules. This is particularly relevant for understanding how this compound might interact with other molecules in solution, in the solid state, or as a ligand in a metal complex. The supermolecular approach, where the interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated molecules, is a common technique. qcware.com This method often includes a counterpoise correction to account for basis set superposition error (BSSE), ensuring higher accuracy. qcware.com

For example, in the context of catalysis, DFT calculations can quantify the interaction energy between a chiral ligand like 2-methyl-1,1'-binaphthyl and a reactant molecule, often on a catalyst surface. A study on a different binaphthyl-based chiral ligand demonstrated that the adsorption energy of the ligand-reactant complex on a palladium surface could be calculated, revealing a stable interaction energy of -35.78 kcal/mol driven by hydrogen bonding. rsc.org Similar calculations for 2-methyl-1,1'-binaphthyl could predict its binding affinity and orientation in supramolecular assemblies or at the active site of a catalyst, providing crucial information for the design of molecular recognition systems or catalytic processes.

Electronic Structure and Reactivity Predictions

Molecular Mechanics Simulations for Conformational Analysis

While DFT provides high accuracy, it is computationally demanding. Molecular mechanics (MM) offers a faster, albeit more approximate, method for conformational analysis, making it suitable for exploring the potential energy surfaces of large molecules. numberanalytics.comcwu.edu MM methods use classical force fields (e.g., MM2, MM3, MMFF94) to calculate the steric energy of a molecule as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. bigchem.eu

Historically, molecular mechanics was one of the first theoretical methods applied to study the rotational barriers and configurational inversion of 1,1'-binaphthyls. acs.orgusu.edu These early studies successfully predicted the preference for the anti racemization pathway in the parent compound. acs.org For a molecule like this compound, MM simulations can be used for an initial, rapid conformational search to identify low-energy conformers. ucsb.edu Techniques like Monte Carlo simulations or systematic dihedral angle driving can be employed to explore the conformational space and locate local and global energy minima. cwu.educsbsju.edu While less accurate than DFT for absolute energy barriers, MM provides valuable qualitative insights into the conformational preferences and is often used as a preliminary step before more rigorous quantum chemical calculations.

Mechanistic Insights from Theoretical Models for Catalytic Processes

Theoretical models, primarily based on DFT, are indispensable for elucidating the mechanisms of catalytic reactions, especially in asymmetric catalysis where subtle energetic differences determine enantioselectivity. If this compound were used as a scaffold for a chiral ligand, computational modeling could provide profound insights into its function.

The stability of the atropisomers, as determined by the high rotational barrier calculated by DFT, is a prerequisite for its use as a chiral ligand. rsc.org Building on this, theoretical models can be used to study the entire catalytic cycle. For instance, in asymmetric hydrogenations where ligands like BINAP (a binaphthyl derivative) are used, DFT calculations can model the structure of the active metal-ligand complex, the coordination of the substrate, the migratory insertion step, and the final product release. catalysis.blog

A detailed computational study of an asymmetric hydrogenation on a palladium surface modified by a chiral binaphthyl-based ligand illustrates this approach. rsc.org The study used DFT to investigate the interaction between the ligand, the reactant, and the palladium catalyst. It confirmed that a stable complex is formed through hydrogen bonding, and this interaction dictates the stereochemical outcome. rsc.org Similar theoretical investigations for a catalyst system involving this compound could predict enantioselectivity, identify rate-determining steps, and explain the role of the methyl group in creating an effective chiral pocket. These mechanistic insights are crucial for the rational design and optimization of new asymmetric catalysts.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-methyl-1,1'-binaphthalene, and how are reaction conditions optimized?

- Answer : Synthesis typically involves catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. Optimization focuses on catalyst selection (e.g., palladium complexes), solvent polarity, and temperature control to minimize byproducts. For example, stereoselective synthesis may require chiral ligands to control axial chirality in the binaphthyl backbone . Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q. How is this compound characterized structurally and purity assessed?

- Answer : Structural confirmation employs nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to resolve methyl group positioning and aromatic proton coupling. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity for experimental reproducibility. Differential scanning calorimetry (DSC) may assess crystallinity .

Q. What are the primary toxicological endpoints studied for this compound in mammalian models?

- Answer : Key endpoints include hepatic effects (e.g., CYP450 enzyme induction), respiratory toxicity (alveolar damage), and hematological changes (hemolytic anemia). Studies follow OECD guidelines, using rodents exposed via inhalation or oral gavage. Doses are tiered (subacute to chronic) with histopathology and serum biomarkers (ALT, AST) as critical outputs .

Advanced Research Questions

Q. How can computational models predict the environmental partitioning and degradation pathways of this compound?

- Answer : Density functional theory (DFT) calculates bond dissociation energies to predict photodegradation rates. Quantitative structure-activity relationship (QSAR) models estimate octanol-water partition coefficients (log Kow) for bioaccumulation potential. Environmental fate models (e.g., EPI Suite) simulate hydrolysis and oxidation in aquatic systems, validated against experimental half-life data .

Q. What strategies resolve contradictions in toxicokinetic data across species for this compound?

- Answer : Discrepancies in metabolic rates (e.g., human vs. rodent CYP2E1 activity) are addressed via interspecies extrapolation models. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolism data (microsomal assays) and in vivo clearance rates. Risk of bias assessment (e.g., randomization, blinding) ensures data reliability .

Q. How do chiral centers in this compound derivatives influence catalytic activity in asymmetric synthesis?

- Answer : Axial chirality in binaphthyl ligands (e.g., BINAP) dictates enantioselectivity in metal-catalyzed reactions. Steric and electronic effects are probed via X-ray crystallography and kinetic studies. For example, (S)-BINAP-ruthenium complexes yield higher enantiomeric excess (ee) in hydrogenation reactions compared to racemic mixtures .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Benchmark dose (BMD) modeling identifies the lowest effective dose (LED) using continuous data (e.g., liver weight changes). Non-linear mixed-effects models account for inter-individual variability. Confidence intervals are calculated via bootstrap resampling to address small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.